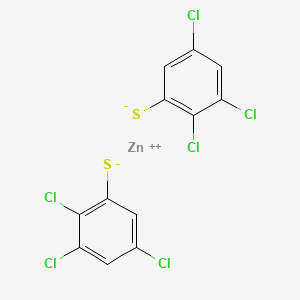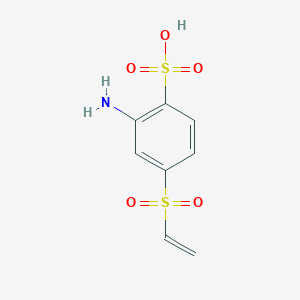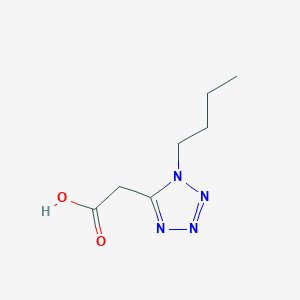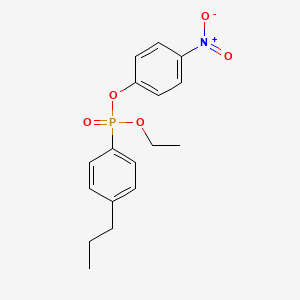
Ethenyl(2-methyloxolan-3-yl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is an organosilicon compound that combines the structural features of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methyloxolan-3-yl)diphenylsilane typically involves the hydrosilylation of ethenyl compounds with diphenylsilane derivatives. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Ethenyl(2-methyloxolan-3-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with varied functional groups.
科学研究应用
Ethenyl(2-methyloxolan-3-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of Ethenyl(2-methyloxolan-3-yl)diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Its silicon-containing groups can also interact with biological molecules, influencing cellular pathways and biochemical reactions.
相似化合物的比较
Similar Compounds
Diphenylsilane: Shares the diphenylsilane moiety but lacks the ethenyl and 2-methyloxolan-3-yl groups.
2-Methyloxolane: Contains the 2-methyloxolan-3-yl group but does not have the silicon-containing moiety.
Vinylsilane: Contains the ethenyl group but lacks the diphenylsilane and 2-methyloxolan-3-yl groups.
Uniqueness
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is unique due to its combination of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
63453-08-7 |
|---|---|
分子式 |
C19H22OSi |
分子量 |
294.5 g/mol |
IUPAC 名称 |
ethenyl-(2-methyloxolan-3-yl)-diphenylsilane |
InChI |
InChI=1S/C19H22OSi/c1-3-21(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-16(19)2/h3-13,16,19H,1,14-15H2,2H3 |
InChI 键 |
HPTZCYCSQITGSR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)[Si](C=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



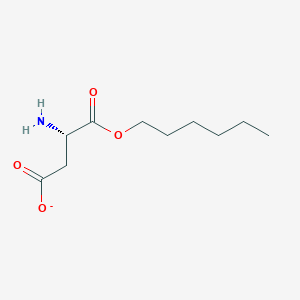
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
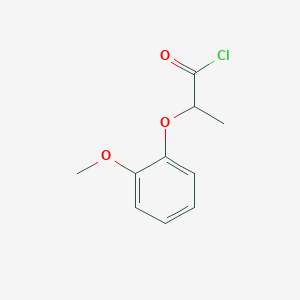
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

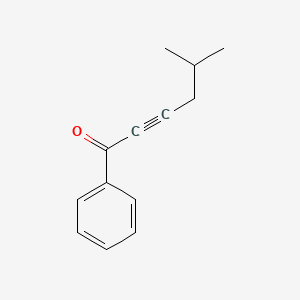
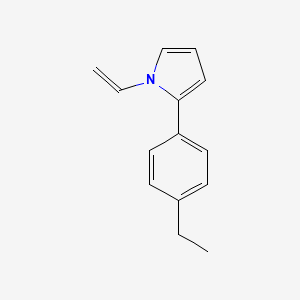
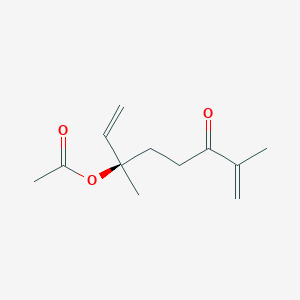
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
